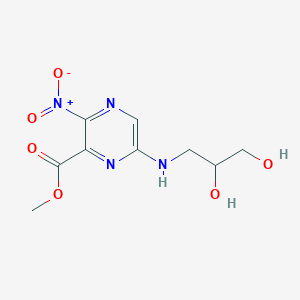
Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a nitro group, a carboxylate ester, and an amino group linked to a dihydroxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrazine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and dihydroxypropyl moieties can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromo-3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is unique due to the presence of the dihydroxypropyl moiety and the nitro group, which confer distinct chemical and biological properties compared to other similar pyrazine derivatives .
Propiedades
Número CAS |
87885-53-8 |
|---|---|
Fórmula molecular |
C9H12N4O6 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
methyl 6-(2,3-dihydroxypropylamino)-3-nitropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O6/c1-19-9(16)7-8(13(17)18)11-3-6(12-7)10-2-5(15)4-14/h3,5,14-15H,2,4H2,1H3,(H,10,12) |
Clave InChI |
LQIAEAOIFUAQMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CN=C1[N+](=O)[O-])NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


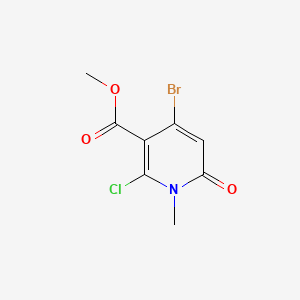
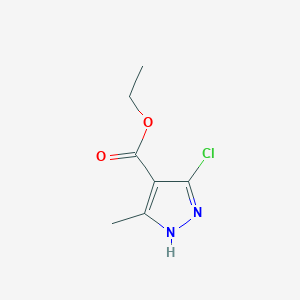
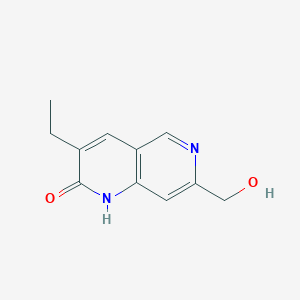
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)



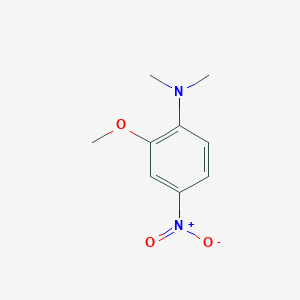
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
